Cas no 885271-16-9 (6-Bromo-3-phenyl-1H-indazole)

6-Bromo-3-phenyl-1H-indazole is a brominated indazole derivative featuring a phenyl substituent at the 3-position. This heterocyclic compound serves as a versatile intermediate in organic synthesis and pharmaceutical research, particularly in the development of kinase inhibitors and other biologically active molecules. The bromine atom at the 6-position enhances its reactivity, enabling further functionalization via cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination. Its rigid indazole core contributes to structural diversity in drug discovery, while the phenyl group may influence binding affinity in target interactions. The compound exhibits stability under standard handling conditions, making it suitable for use in medicinal chemistry and material science applications.
6-Bromo-3-phenyl-1H-indazole structure
6-Bromo-3-phenyl-1H-indazole structure
Product Name:6-Bromo-3-phenyl-1H-indazole
CAS No:885271-16-9
MF:C13H9BrN2
MW:273.127961874008
MDL:MFCD06796135
CID:710789
PubChem ID:57355193
Update Time:2025-05-19

6-Bromo-3-phenyl-1H-indazole Chemical and Physical Properties

Names and Identifiers

    • 6-Bromo-3-phenyl-1H-indazole
    • 1H-Indazole,6-bromo-3-phenyl-
    • 6-Bromo-3-phenyl-1H-indazole (ACI)
    • SCHEMBL1362524
    • DB-077372
    • CS-0341206
    • MFCD06796135
    • 885271-16-9
    • NBDDKVVSMSJOSD-UHFFFAOYSA-N
    • AC-28262
    • DTXSID80722935
    • SB39381
    • AKOS016003900
    • MDL: MFCD06796135
    • Inchi: 1S/C13H9BrN2/c14-10-6-7-11-12(8-10)15-16-13(11)9-4-2-1-3-5-9/h1-8H,(H,15,16)
    • InChI Key: NBDDKVVSMSJOSD-UHFFFAOYSA-N
    • SMILES: BrC1C=C2C(C(C3C=CC=CC=3)=NN2)=CC=1

Computed Properties

  • Exact Mass: 271.99500
  • Monoisotopic Mass: 271.99491g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 240
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: 3.9
  • Topological Polar Surface Area: 28.7Ų

Experimental Properties

  • PSA: 28.68000
  • LogP: 3.99240

6-Bromo-3-phenyl-1H-indazole Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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6-Bromo-3-phenyl-1H-indazole Suppliers

Amadis Chemical Company Limited
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(CAS:885271-16-9)6-Bromo-3-phenyl-1H-indazole
Order Number:A862128
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:33
Price ($):1082.0
Email:sales@amadischem.com

6-Bromo-3-phenyl-1H-indazole Related Literature

Additional information on 6-Bromo-3-phenyl-1H-indazole

Introduction to 6-Bromo-3-phenyl-1H-indazole (CAS No. 885271-16-9)

6-Bromo-3-phenyl-1H-indazole, with the CAS number 885271-16-9, is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the indazole class, which is known for its diverse biological activities and potential therapeutic applications. The presence of a bromine atom and a phenyl group in its structure imparts unique chemical and biological properties, making it a valuable scaffold for drug discovery and development.

The chemical structure of 6-Bromo-3-phenyl-1H-indazole consists of an indazole core, which is a bicyclic heterocyclic compound with a benzene ring fused to a pyrazole ring. The bromine substitution at the 6-position and the phenyl substitution at the 3-position contribute to its distinct reactivity and biological profile. These structural features have been extensively studied for their impact on pharmacological properties, such as solubility, stability, and binding affinity to various biological targets.

In recent years, 6-Bromo-3-phenyl-1H-indazole has been investigated for its potential as a lead compound in the development of novel therapeutic agents. One of the key areas of interest is its role as an inhibitor of specific enzymes and receptors. For instance, studies have shown that this compound can effectively inhibit certain kinases, which are enzymes involved in cell signaling pathways and are often dysregulated in various diseases, including cancer and inflammatory disorders.

A notable example of its application is in the inhibition of Janus kinase (JAK) family members. JAK inhibitors have shown promise in treating autoimmune diseases such as rheumatoid arthritis and psoriasis. Research has demonstrated that 6-Bromo-3-phenyl-1H-indazole can selectively inhibit JAK2, making it a potential candidate for developing more targeted and effective treatments for these conditions.

Beyond its enzymatic inhibition properties, 6-Bromo-3-phenyl-1H-indazole has also been explored for its anti-inflammatory effects. In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are key mediators of inflammation. This suggests that it may have therapeutic potential in managing inflammatory diseases.

In addition to its direct biological activities, 6-Bromo-3-phenyl-1H-indazole serves as an important building block in synthetic chemistry. Its reactivity and functional groups make it suitable for various chemical transformations, allowing researchers to synthesize a wide range of derivatives with tailored properties. These derivatives can be further optimized for improved potency, selectivity, and pharmacokinetic profiles.

The synthesis of 6-Bromo-3-phenyl-1H-indazole typically involves multi-step processes that include aromatic substitution reactions, cyclization reactions, and functional group manipulations. Recent advancements in synthetic methodologies have led to more efficient and scalable routes for producing this compound, facilitating its use in both academic research and industrial applications.

Clinical trials involving compounds derived from 6-Bromo-3-phenyl-1H-indazole are ongoing to evaluate their safety and efficacy in human subjects. Preliminary results from phase I trials have shown promising outcomes, with good tolerability and pharmacodynamic effects observed in patients with specific conditions. These findings underscore the potential of this compound as a foundation for developing new therapeutic agents.

In conclusion, 6-Bromo-3-phenyl-1H-indazole (CAS No. 885271-16-9) is a multifaceted compound with significant implications in medicinal chemistry and pharmaceutical research. Its unique structural features, coupled with its diverse biological activities, make it an attractive candidate for further investigation and development. As research continues to uncover new applications and optimize its properties, this compound is poised to play a crucial role in advancing the treatment of various diseases.

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Amadis Chemical Company Limited
(CAS:885271-16-9)6-Bromo-3-phenyl-1H-indazole
A862128
Purity:99%
Quantity:1g
Price ($):1082.0
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